3-Chlorobenzoyl chloride CAS number
3-Chlorobenzoyl chloride CAS number
An In-depth Technical Guide to 3-Chlorobenzoyl Chloride
CAS Number: 618-46-2
This technical guide provides comprehensive information on 3-Chlorobenzoyl chloride, a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and significant applications, with a strong emphasis on structured data presentation and procedural clarity.
3-Chlorobenzoyl chloride, also known as m-chlorobenzoyl chloride, is a colorless to light yellow liquid.[1] It is a reactive acyl chloride that serves as a versatile building block in organic synthesis.[2]
Chemical Identifiers
A comprehensive list of chemical identifiers for 3-Chlorobenzoyl chloride is provided below, ensuring accurate compound identification.
| Identifier | Value |
| CAS Number | 618-46-2[3][4] |
| EC Number | 210-552-6 |
| Molecular Formula | C₇H₄Cl₂O[3][4] |
| Molecular Weight | 175.01 g/mol [1][4] |
| Linear Formula | ClC₆H₄COCl |
| InChI Key | WHIHIKVIWVIIER-UHFFFAOYSA-N[1] |
| SMILES String | ClC(=O)c1cccc(Cl)c1 |
| Beilstein/REAXYS Number | 386256 |
| MDL Number | MFCD00000671 |
| PubChem Substance ID | 24892516 |
Physical and Chemical Properties
The physical and chemical properties of 3-Chlorobenzoyl chloride are summarized in the following table. These properties are critical for its handling, storage, and application in experimental procedures.
| Property | Value |
| Appearance | Clear colorless to light yellow liquid[1] |
| Density | 1.367 g/mL at 20 °C[3][5] |
| Boiling Point | 225 °C[3][5][6] |
| Refractive Index | n20/D 1.569[5][6] |
| Flash Point | >111 °C (>230 °F)[3][6] |
| Vapor Pressure | 0.14 mmHg |
| Storage Temperature | Store below +30°C[3][6] |
| Sensitivity | Moisture Sensitive[6] |
Synthesis of 3-Chlorobenzoyl Chloride
3-Chlorobenzoyl chloride is primarily synthesized through the chlorination of benzoic acid derivatives. Two common methods are detailed below.
Synthesis from 3-Chlorobenzoic Acid
This method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, a common and efficient laboratory-scale synthesis.
A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) was stirred overnight at 90°C.[1] The resulting mixture was then concentrated under vacuum to yield 3-chlorobenzoyl chloride as a light yellow oil (30 g, 90% yield).[1]
Caption: Synthesis workflow of 3-Chlorobenzoyl chloride.
Synthesis from Benzoyl Chloride
An alternative industrial method involves the direct chlorination of benzoyl chloride.
This synthesis is achieved by reacting benzoyl chloride with chlorine in the presence of iron powder and sulfur as catalysts. The reaction is conducted at a controlled temperature of 20°C for approximately 2.5 hours, yielding 78-80% of 3-Chlorobenzoyl chloride.[3]
Applications in Research and Drug Development
3-Chlorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its reactivity makes it an essential building block for creating complex organic molecules.
Pharmaceutical Synthesis
In the pharmaceutical industry, 3-Chlorobenzoyl chloride is instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2] It is also utilized in the preparation of isoquinoline (B145761) derivatives, which act as potent CRTH2 antagonists for treating allergies, and in the synthesis of 2-phenazinamine derivatives with anticancer properties.[5][]
Caption: Role of 3-Chlorobenzoyl chloride in drug development.
Agrochemical Synthesis
In agriculture, it serves as an intermediate for producing crop protection agents, including fungicides, insecticides, and rodenticides.[2] Notable examples of agrochemicals synthesized using this intermediate include diimorph and flofenthrin.[2]
Safety and Handling
3-Chlorobenzoyl chloride is a corrosive substance that requires careful handling to avoid exposure.[3][6]
Hazard Identification and Safety Precautions
The compound is classified as a hazardous material, and appropriate personal protective equipment (PPE) should be worn during handling.
| Hazard Information | Details |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[8]H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P330, P363, P403+P233, P405, P501.[3] |
| Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter. |
Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] It should be stored in a corrosives area away from incompatible materials such as strong oxidizing agents, moisture, and excess heat.[9][10]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
- 1. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. 3-Chlorobenzoyl chloride(618-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
